molecular formula C19H17BrN8 B10936416 2-[1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10936416
M. Wt: 437.3 g/mol
InChI Key: FWJVCJZZKGIVDR-UHFFFAOYSA-N
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Description

2-[1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that features a unique combination of pyrazole, triazole, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent under basic conditions.

    Construction of the Triazole Ring: The next step involves the cyclization of the intermediate with a suitable hydrazine derivative to form the triazole ring.

    Formation of the Pyrimidine Ring: The final step includes the condensation of the triazole intermediate with a phenyl-substituted pyrimidine precursor under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, automated synthesis platforms, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The bromine atom in the pyrazole ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated sites.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

2-[1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases such as cancer, bacterial infections, and neurological disorders.

    Materials Science: It is explored for its use in the development of advanced materials with unique electronic, optical, and mechanical properties.

    Organic Synthesis: The compound serves as a versatile building block in the synthesis of more complex molecules and heterocyclic systems.

Mechanism of Action

The mechanism of action of 2-[1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to therapeutic effects.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **2-[1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • **2-[1-(4-fluoro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Uniqueness

The uniqueness of 2-[1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C19H17BrN8

Molecular Weight

437.3 g/mol

IUPAC Name

4-[1-(4-bromo-3,5-dimethylpyrazol-1-yl)ethyl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C19H17BrN8/c1-11-16(20)12(2)27(24-11)13(3)17-23-19-15-9-22-28(14-7-5-4-6-8-14)18(15)21-10-26(19)25-17/h4-10,13H,1-3H3

InChI Key

FWJVCJZZKGIVDR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=CC=C5)C)Br

Origin of Product

United States

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